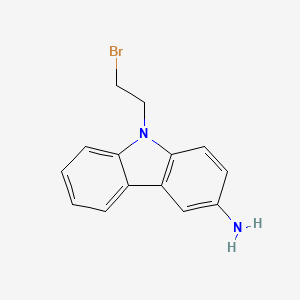

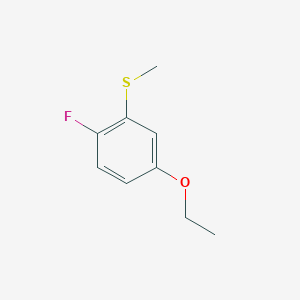

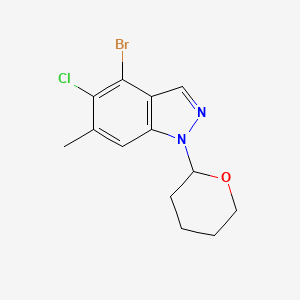

9-(2-Bromoethyl)-9H-carbazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

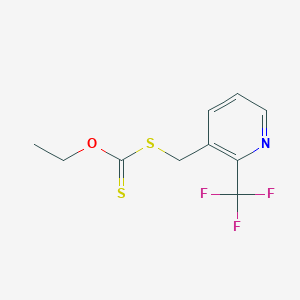

9-(2-Bromoethyl)-9H-carbazol-3-amine is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

The synthesis of compounds based on carbazole and sulfone groups has been reported . The synthetic procedures for target compounds are summarized in Scheme 1. 9-(2-Bromoethyl)-9H-carbazole and 9-(4-bromobutyl)-9H-carbazole were prepared from carbazole with excess 1,2-dibromoethane and 1,4-dibromobutane, respectively .Molecular Structure Analysis

The molecular formula of 9-(2-Bromoethyl)-9H-carbazol-3-amine is C14H12BrN . Its molecular weight is 274.16 .Chemical Reactions Analysis

Amine alkylation reactions were used to optimize the system performance on PTFE membrane substrates using methanol as the DESI spray/analysis solvent . Reaction times can be less than 100 ms when reaction acceleration occurs in microdroplets, enabling the rapid screening of processes like N-alkylation and Suzuki coupling reactions .Physical And Chemical Properties Analysis

9-(2-Bromoethyl)-9H-carbazol-3-amine is a solid at 20 degrees Celsius . It should be stored under inert gas .Wissenschaftliche Forschungsanwendungen

1. Fluorescence Sensing Characteristics

9-(2-Bromoethyl)-9H-carbazol-3-amine derivatives, like poly(9-methyl-9H-carbazol-3-amine), have been explored for their fluorescence sensing characteristics. These materials are useful in environmental protection, biosensing, and toxins detection in food. They exhibit excellent fluorescence properties for detecting both acids and amines and can be used in both solution and gas-phase fluorescence detection (Qian, Zhang, Liu, & Xia, 2019).

2. Synthesis and Optical Characterization

Carbazole derivatives, including those related to 9-(2-Bromoethyl)-9H-carbazol-3-amine, have been synthesized for optical characterization. These compounds, synthesized from condensation reactions, show promise as active emissive layers for organic light emitting diodes due to their strong π-conjugation and efficient charge transfer (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).

3. Synthesis of Substituted 9H-Carbazoles

Substituted 9H-carbazoles, closely related to 9-(2-Bromoethyl)-9H-carbazol-3-amine, have been synthesized through various chemical processes like photostimulated reactions and palladium-catalyzed amination. These syntheses are crucial for creating materials used in electronic and optoelectronic devices (Guerra, Rossi, Pierini, & Barolo, 2015), (Ohtsuka, Hagiwara, Miyazaki, & Yamakawa, 2019).

4. Antimicrobial Activities

Some derivatives of 9-(2-Bromoethyl)-9H-carbazol-3-amine have been investigated for their antimicrobial activities. Studies reveal these compounds' potential in developing new antimicrobial agents, highlighting their significance in pharmaceutical research (Mayavel, Thirumurthy, Dineshkumar, & Thirunarayanan, 2014), (Salih, Salimon, & Yousif, 2016).

5. Synthesis for Electronic Spectroscopy

The synthesis of carbazole derivatives, including 9-(2-Bromoethyl)-9H-carbazol-3-amine, is essential for electronic spectroscopy. These synthesized compounds are crucial for studying light emission properties and are useful in the development of photovoltaic cells and OLEDs (Ponce, Cabrerizo, Bonesi, & Erra-Balsells, 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been used to design benzoate compounds, which act as local anesthetics . Local anesthetics act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses .

Mode of Action

They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Biochemical Pathways

Local anesthetics, which are related compounds, primarily affect the sodium ion channels in the nerve membrane, disrupting the normal flow of sodium ions and preventing the propagation of nerve impulses .

Result of Action

Related compounds acting as local anesthetics result in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Eigenschaften

IUPAC Name |

9-(2-bromoethyl)carbazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2/c15-7-8-17-13-4-2-1-3-11(13)12-9-10(16)5-6-14(12)17/h1-6,9H,7-8,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEQKDDWQSRRAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CCBr)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(2-Bromoethyl)-9H-carbazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)